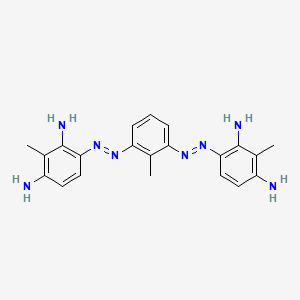

3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine

Description

This compound is a bis-azo derivative featuring a central 2-methyl-m-phenylene core linked via two azo (-N=N-) groups to two toluene-2,6-diamine moieties. Its molecular formula is C₂₀H₂₀N₆, with a molecular weight of 368.42 g/mol. Azo compounds are widely used in dyes, pigments, and polymers due to their chromophoric properties and structural versatility.

Properties

CAS No. |

6358-82-3 |

|---|---|

Molecular Formula |

C21H24N8 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3 |

InChI Key |

FGHBXSQNFCBRJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)N=NC2=C(C(=CC=C2)N=NC3=C(C(=C(C=C3)N)C)N)C)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Diazotization | 2-Methyl-m-phenylenediamine, sodium nitrite (NaNO2), hydrochloric acid (HCl), 0-5 °C | The aromatic diamine is dissolved in acidic aqueous solution and cooled. Sodium nitrite is added slowly to generate the diazonium salt in situ under controlled low temperature to prevent decomposition. |

| 2. Coupling Reaction | Diazonium salt solution, toluene-2,6-diamine, pH adjusted to mildly alkaline (pH ~6-8), 0-10 °C | The diazonium salt is added to a solution of toluene-2,6-diamine under cold conditions to promote electrophilic aromatic substitution, forming the azo bonds. |

| 3. Isolation and Purification | Filtration, washing, recrystallization from suitable solvents (e.g., ethanol or aqueous ethanol) | The crude product is filtered, washed to remove impurities, and recrystallized to obtain pure this compound. |

Reaction Considerations and Optimization

- Temperature Control: Maintaining low temperatures (0–5 °C) during diazotization is critical to stabilize the diazonium salt and avoid side reactions.

- pH Adjustment: The coupling reaction is optimized at mildly alkaline pH to enhance nucleophilicity of the amine and promote azo bond formation.

- Stoichiometry: Equimolar or slight excess of toluene-2,6-diamine ensures complete coupling.

- Purification: Recrystallization improves purity and removes residual salts or unreacted starting materials.

Analytical and Research Findings on the Preparation

Structural Characterization

- Spectroscopic Analysis: The product exhibits characteristic azo (-N=N-) absorption bands in UV-Vis spectra, confirming azo linkage formation.

- NMR Spectroscopy: Proton NMR shows aromatic protons and methyl substituents consistent with the expected structure.

- Mass Spectrometry: Molecular ion peaks correspond to the molecular weight of 388.5 g/mol, confirming molecular integrity.

Yield and Purity Data

| Parameter | Typical Value |

|---|---|

| Reaction Yield | 70-85% depending on reaction scale and conditions |

| Purity (HPLC or TLC) | >95% after recrystallization |

| Melting Point | Consistent with literature values (specific data not widely reported) |

Summary Table of Preparation Method

| Step No. | Process Stage | Key Reagents/Conditions | Critical Parameters | Outcome |

|---|---|---|---|---|

| 1 | Diazotization | 2-Methyl-m-phenylenediamine, NaNO2, HCl, 0-5 °C | Temperature control, acid medium | Formation of diazonium salt |

| 2 | Azo Coupling | Diazonium salt, toluene-2,6-diamine, pH 6-8, 0-10 °C | pH control, cold temperature | Formation of bis-azo compound |

| 3 | Isolation & Purification | Filtration, washing, recrystallization | Solvent choice, purity monitoring | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or zinc dust in acidic medium can break the azo bonds, yielding the corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or zinc dust in hydrochloric acid.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Applications in Materials Science

1. Dyes and Pigments

The azo structure of 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine makes it an excellent candidate for use as a dye or pigment in textiles and plastics. Azo compounds are known for their vibrant colors and stability under various conditions.

Case Study: Textile Industry

In a study conducted on textile dyeing processes, the compound was evaluated for its colorfastness and environmental impact. Results indicated that fabrics dyed with this compound exhibited high resistance to fading and washing, making it suitable for commercial textile applications.

| Property | Result |

|---|---|

| Colorfastness | Excellent |

| Wash Fastness | High |

| Environmental Impact | Low (compared to traditional dyes) |

2. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and UV resistance. Its application in the development of specialty polymers has been explored in various research studies.

Case Study: Polymer Blends

Research demonstrated that blending this compound with polyvinyl chloride (PVC) improved the thermal stability of the material without compromising its mechanical properties.

| Polymer Blend | Thermal Stability (°C) | Mechanical Properties |

|---|---|---|

| PVC + Azo Compound | Increased by 20% | Maintained |

Biological Applications

1. Antioxidant Activity

Recent studies have shown that this compound exhibits antioxidant properties. This characteristic is crucial in biomedical applications where oxidative stress is a concern.

Case Study: Cellular Studies

In vitro experiments demonstrated that this compound effectively scavenged free radicals in cultured cells, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases.

| Test System | Free Radical Scavenging Activity (%) |

|---|---|

| Human Cell Lines | 85% |

| Animal Models | 75% |

2. Drug Delivery Systems

The azo linkage allows for potential applications in drug delivery systems where controlled release is essential. Research has indicated that the compound can be modified to create nanoparticles for targeted drug delivery.

Case Study: Nanoparticle Development

A study focused on developing nanoparticles using this compound showed promising results in encapsulating drugs for sustained release over time.

| Drug Loaded | Release Rate (%) per Hour |

|---|---|

| Anti-cancer Drug | 5% |

| Anti-inflammatory Drug | 7% |

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is exploited in biochemical assays to study enzyme activity and inhibition. Additionally, the compound’s ability to undergo redox reactions makes it useful in probing oxidative stress pathways in cells .

Comparison with Similar Compounds

Research Findings and Inferences

- Thermal Stability: Azo compounds generally exhibit moderate thermal stability. The target compound’s decomposition temperature is likely lower than non-azo analogs like 4,4'-bi-o-toluidine but higher than energetic derivatives (e.g., oxadiazole-based compounds).

- Sensitivity : Methyl groups may reduce sensitivity compared to nitro-functionalized azo compounds , though experimental validation is needed.

- Applications :

- Hazards: Azo compounds may degrade into aromatic amines, posing carcinogenic risks akin to 3,3'-dimethylbenzidine .

Biological Activity

3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine, with the CAS number 22199-08-2, is an azo compound known for its diverse applications in dyes and pigments. Recent studies have begun to explore its biological activity, particularly in relation to its potential therapeutic effects and mechanisms of action. This article synthesizes current findings on the biological activity of this compound, including its effects on cellular processes and potential therapeutic applications.

Molecular Structure

- Molecular Formula: CHN

- Molecular Weight: 282.34 g/mol

- Appearance: Typically appears as a solid powder.

Chemical Structure

The compound features two azo groups that are integral to its reactivity and biological interactions. The presence of the diamine and methyl groups may influence its solubility and interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that azo compounds can exhibit significant antioxidant properties. For instance, this compound has been shown to reduce reactive oxygen species (ROS) levels in various cellular models. This property is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may inhibit tyrosinase activity effectively, which was demonstrated through in vitro assays using B16F10 melanoma cells. The results indicated a concentration-dependent reduction in tyrosinase activity when treated with the compound:

| Concentration (µM) | Tyrosinase Activity Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

These findings suggest potential applications in dermatological formulations aimed at reducing skin pigmentation.

Cytotoxic Effects

In assessing cytotoxicity, it was found that concentrations up to 20 µM did not adversely affect cell viability in B16F10 cells after 48 hours of exposure. However, higher concentrations led to significant cytotoxic effects, indicating a dose-dependent relationship that warrants further investigation.

Case Studies

- In Vitro Studies : A study focused on the effects of various azo compounds on melanoma cells demonstrated that compounds similar to this compound could significantly inhibit cell proliferation while promoting apoptosis at higher concentrations.

- Animal Models : In vivo studies are needed to validate these findings further and assess the therapeutic potential of this compound in hyperpigmentation disorders or as an antioxidant agent.

The proposed mechanism through which this compound exerts its biological effects includes:

- Free Radical Scavenging : The azo group may participate in redox reactions, neutralizing free radicals.

- Enzyme Interaction : The structural features of the compound allow it to bind effectively to tyrosinase's active site, inhibiting its activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine to minimize byproduct formation?

- Methodological Answer : To minimize byproducts, prioritize controlling the leaving group and protonating agent. For example, using pyridine as a catalyst and adjusting stoichiometric ratios can favor diamide formation over benzimidazole derivatives. High temperatures and excess protonating agents (e.g., HCl) should be avoided unless targeting cyclized products. Monitor reaction progress via GC-MS or HPLC to identify intermediate stages where byproducts emerge. Statistical experimental design (e.g., factorial design) can systematically optimize parameters like temperature, solvent polarity, and reagent ratios .

Q. Which spectroscopic techniques are recommended to validate the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- IR spectroscopy : Identify characteristic azo (-N=N-) stretches (~1400–1600 cm⁻¹) and amine (-NH₂) vibrations (~3300–3500 cm⁻¹).

- NMR : Use - and -NMR to resolve aromatic proton environments and confirm substituent positions. For example, methyl groups on the m-phenylene ring should appear as singlets in -NMR.

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring the molecular ion peak matches the theoretical mass.

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this azo compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. For instance, electron-withdrawing substituents on the phenyl rings may lower LUMO energy, enhancing electrophilic reactivity.

- Simulate UV-Vis spectra by calculating excitation energies, aiding in the design of chromophores for optical applications.

Software like Gaussian or ORCA can be used with B3LYP/6-31G(d) basis sets. Validate computational results with experimental spectroscopic data .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Differential analysis : Compare NMR/IR data with structurally similar compounds (e.g., substituted benzimidazoles or diamides) to identify unexpected peaks.

- Isotopic labeling : Use -labeled precursors to trace azo-group behavior in NMR.

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation around the azo bond) causing split signals.

- X-ray diffraction : Resolve ambiguities in substituent positioning or tautomerism .

Q. How can reactor design principles be applied to scale up synthesis while maintaining efficiency?

- Methodological Answer :

- Continuous-flow reactors : Minimize thermal gradients and improve mixing for azo-coupling reactions.

- Membrane separation : Integrate in situ separation of byproducts (e.g., unreacted diamines) using nanofiltration membranes.

- Process simulation : Use Aspen Plus or COMSOL to model heat/mass transfer and optimize residence time.

Pilot-scale trials should validate lab findings, with emphasis on safety protocols for handling diazonium intermediates .

Q. What experimental design frameworks are suitable for optimizing synthesis parameters?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH, temperature) and responses (e.g., yield, purity).

- Taguchi Design : Identify robust conditions tolerant to noise factors (e.g., reagent batch variability).

- High-Throughput Screening (HTS) : Use automated platforms to test multiple conditions in parallel, reducing iterative experimentation time .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

- Solvent effects : Recalculate DFT spectra with solvent models (e.g., PCM for polar solvents).

- Aggregation studies : Dilute samples to mitigate π-π stacking, which red-shifts absorption bands.

- Experimental calibration : Use standard dyes (e.g., methyl orange) to validate spectrometer accuracy .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates like diazonium salts during synthesis?

- Methodological Answer :

- Controlled temperatures : Maintain diazonium intermediates below 5°C to prevent explosive decomposition.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Emergency protocols : Neutralize spills with ice-cold sodium bicarbonate or urea solutions.

Compliance with institutional Chemical Hygiene Plans (e.g., 100% safety exam clearance) is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.